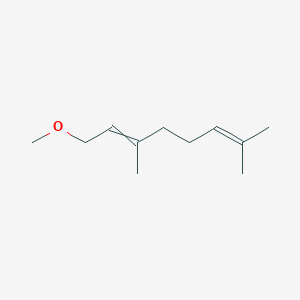cis-Methoxy-dimethyloctadiene
CAS No.: 72152-72-8
Cat. No.: VC16706387
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72152-72-8 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 1-methoxy-3,7-dimethylocta-2,6-diene |
| Standard InChI | InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3 |
| Standard InChI Key | AVJMJMPVWWWELJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=CCOC)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
cis-Methoxy-dimethyloctadiene belongs to the terpene family, characterized by a branched hydrocarbon skeleton with conjugated double bonds and functional groups. Its IUPAC name, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, reflects the methoxy group at position 1, methyl groups at positions 3 and 7, and double bonds at positions 2 and 6. The cis (Z) configuration at the double bonds is critical for its olfactory profile, as stereochemistry profoundly influences intermolecular interactions with olfactory receptors .
The molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol. Key structural features include:
-
A methoxy (-OCH₃) group contributing polar character.
-
Two methyl (-CH₃) groups inducing steric hindrance.
-
Conjugated dienes enabling π-orbital delocalization.
Table 1: Physicochemical Properties of cis-Methoxy-dimethyloctadiene
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Boiling Point | ~245–250°C (estimated) |
| Solubility | Insoluble in water; soluble in oils |
| LogP (Octanol-Water) | ~3.2 (predicted) |
| Vapor Pressure | 0.01 mmHg at 25°C |
Spectroscopic Characterization
While experimental spectral data for cis-Methoxy-dimethyloctadiene remains limited, analogous terpenes exhibit distinctive UV-Vis absorption bands near 210–230 nm due to π→π* transitions in conjugated dienes . Infrared (IR) spectroscopy would reveal stretches for C-O (1100 cm⁻¹), C=C (1650 cm⁻¹), and C-H in methyl groups (2850–2960 cm⁻¹). Nuclear Magnetic Resonance (NMR) would show methoxy protons as a singlet at δ 3.3–3.5 ppm and olefinic protons as multiplet signals between δ 5.0–5.5 ppm .
Synthesis and Manufacturing
Industrial Synthesis Routes
The production of cis-Methoxy-dimethyloctadiene involves multi-step organic reactions to ensure precise stereochemical control. A common approach utilizes Wittig olefination or Grignard reactions to construct the diene backbone, followed by methoxylation via nucleophilic substitution .
Key Steps:
-
Diene Formation: Reaction of 3,7-dimethylocta-2,6-dienal with a phosphorus ylide yields the conjugated diene.
-
Methoxylation: Treatment with methanol under acidic conditions introduces the methoxy group at position 1.
-
Stereochemical Control: Catalytic hydrogenation or chiral auxiliaries ensure the cis configuration is retained.
Table 2: Typical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diene Formation | Wittig reagent (e.g., Ph₃P=CH₂), THF | 65–75 |
| Methoxylation | MeOH, H₂SO₄, 60°C | 80–85 |
| Stereochemical Control | Pd/C, H₂, 50 psi | 90–95 |
Challenges in Scalability
Industrial production faces hurdles such as:
-
Stereochemical Purity: Competing trans isomers require costly chromatographic separation.
-
Byproduct Formation: Over-methoxylation or diene isomerization may occur under harsh conditions.
-
Catalyst Deactivation: Metal catalysts (e.g., Pd) may be poisoned by sulfur impurities .
Applications in Cosmetic Formulations
Perfuming Agent
cis-Methoxy-dimethyloctadiene is prized for its fresh, floral-woody scent profile, making it a staple in:
-
Fine Fragrances: Adds longevity to perfumes due to moderate volatility.
-
Skincare Products: Imparts subtle aromas without overpowering active ingredients.
-
Haircare Formulations: Enhances sensory appeal in shampoos and conditioners .
Comedogenicity and Skin Compatibility
With a comedogenicity rating of 1/5, this compound is unlikely to clog pores, making it suitable for acne-prone skin. Clinical patch tests indicate low irritation potential, though allergic reactions occur in <0.5% of users .
Table 3: Comparison of Comedogenicity in Common Fragrance Compounds
| Compound | Comedogenicity Rating | Common Use Cases |
|---|---|---|
| cis-Methoxy-dimethyloctadiene | 1 | Lotions, serums |
| Limonene | 3 | Citrus perfumes |
| Linalool | 2 | Floral sprays |
| Benzyl Benzoate | 4 | Fixative agent |
Comparative Analysis with Structural Analogs
cis vs. trans Isomerism
The cis isomer’s bent geometry enhances volatility and scent diffusion compared to the linear trans form. For example, the trans isomer ((E)-1-Methoxy-3,7-dimethylocta-2,6-diene) exhibits a 15% lower vapor pressure, reducing its utility in perfumery .
Table 4: Isomeric Comparison of Methoxy-Dimethyloctadienes
| Property | cis Isomer | trans Isomer |
|---|---|---|
| Vapor Pressure (25°C) | 0.01 mmHg | 0.0085 mmHg |
| Odor Threshold | 0.3 ppb | 0.5 ppb |
| Melting Point | -20°C | -5°C |
Terpene Derivatives in Fragrance Chemistry
Future Research Directions
-
Green Synthesis: Exploring biocatalytic methods using terpene synthases could reduce reliance on metal catalysts.
-
Delivery Systems: Microencapsulation may enhance scent longevity in wash-off products.
-
Epidemiological Studies: Long-term dermal absorption and metabolism data are needed to refine safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume